![molecular formula C29H34O4 B10850599 Mulberrofuran D](/img/structure/B10850599.png)
Mulberrofuran D
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Overview
Description
It belongs to the class of Diels-Alder-type adducts, which are unique phenolic natural products biosynthetically derived from the intermolecular [4+2]-cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes . Mulberrofuran D has attracted significant attention due to its complex structure and remarkable biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mulberrofuran D involves the Diels-Alder reaction between chalcones and dehydroprenylphenol dienes. The reaction typically requires specific conditions such as elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it is likely to involve the extraction and purification of the compound from mulberry tree sources. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to isolate and characterize the compound .
Chemical Reactions Analysis
Types of Reactions: Mulberrofuran D undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of this compound.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Medicinal Applications
Mulberrofuran D exhibits a range of medicinal properties that make it a candidate for therapeutic applications:
Antioxidant Activity
This compound demonstrates significant antioxidant properties, crucial for combating oxidative stress. This activity is primarily attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
Study | Method | Result |
---|---|---|
MedChemExpress | DPPH Assay | IC50 = 15 µg/mL |
In vitro analysis | ABTS Assay | Effective in reducing ABTS radical cation |
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory effects through the inhibition of cyclooxygenase enzymes. In vivo studies have shown that it can significantly reduce inflammation in animal models.
Case Study : In a carrageenan-induced paw edema model in mice, treatment with this compound resulted in a significant reduction in edema size compared to untreated controls.
Antiviral Activity
This compound has been investigated for its antiviral properties against herpes simplex viruses (HSV-1 and HSV-2). It has shown inhibitory effects with IC50 values ranging from 0.64 to 1.93 μg/mL.
Virus Type | IC50 (μg/mL) |
---|---|
HSV-1 | 0.64 |
HSV-2 | 1.93 |
Molecular docking studies suggest that this compound interacts with viral proteins, potentially inhibiting their function and replication.
Antibacterial and Antifungal Properties
Studies have demonstrated that this compound exhibits antibacterial activity against various Gram-positive bacteria and antifungal activity against common pathogens.
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 8 |
Streptococcus pyogenes | 4 |
Enzyme Inhibition
This compound has been identified as a dual inhibitor of protein tyrosine phosphatase 1B and α-glucosidase enzymes, which are relevant targets in diabetes management.
Study Findings : In vitro assays demonstrated that this compound enhances glucose uptake in insulin-resistant HepG2 cells, indicating its potential as an insulin sensitizer .
Agricultural Applications
This compound's bioactive properties extend to agriculture, where it may be used as a natural pesticide or growth enhancer due to its antimicrobial effects.
Plant Growth Promotion
Research suggests that extracts containing this compound can stimulate plant growth by enhancing root development and increasing resistance to pathogens.
Mechanism of Action
The mechanism of action of Mulberrofuran D involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes such as alpha-glucosidase and protein tyrosine phosphatase 1B, which are involved in glucose metabolism and insulin signaling . Additionally, it exhibits anti-viral activity by inhibiting viral enzymes and preventing viral replication .
Comparison with Similar Compounds
Mulberrofuran D can be compared with other similar compounds such as:
- Mulberrofuran W
- Mulberrofuran X
- Mulberrofuran L
- Mulberrofuran K
Uniqueness: this compound stands out due to its specific biological activities and its potential as a therapeutic agent. While other Mulberrofuran derivatives also exhibit biological activities, this compound has shown unique properties in inhibiting specific enzymes and pathways .
Properties
Molecular Formula |
C29H34O4 |
---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
5-[7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-1-benzofuran-2-yl]-4-(3-methylbut-2-enyl)benzene-1,3-diol |
InChI |
InChI=1S/C29H34O4/c1-18(2)7-6-8-20(5)10-13-24-26(31)14-11-21-15-28(33-29(21)24)25-16-22(30)17-27(32)23(25)12-9-19(3)4/h7,9-11,14-17,30-32H,6,8,12-13H2,1-5H3/b20-10+ |
InChI Key |
WCJPAQJEARHLGS-KEBDBYFISA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=CC2=C1OC(=C2)C3=C(C(=CC(=C3)O)O)CC=C(C)C)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=CC2=C1OC(=C2)C3=C(C(=CC(=C3)O)O)CC=C(C)C)O)C)C |
Origin of Product |
United States |
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